4-(2-Chlorobenzoyl)-2-methylpyridine
Overview
Description
The compound “4-(2-Chlorobenzoyl)-2-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 4th position and a methyl group at the 2nd position .
Molecular Structure Analysis
The molecular structure of “4-(2-Chlorobenzoyl)-2-methylpyridine” would consist of a pyridine ring with a methyl group at the 2nd position and a 2-chlorobenzoyl group at the 4th position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chlorine atom on the benzoyl group could be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chlorobenzoyl)-2-methylpyridine” would depend on its molecular structure. For instance, it would likely be soluble in organic solvents due to the presence of the aromatic rings .Scientific Research Applications
Supramolecular Assembly and Noncovalent Interactions
4-(2-Chlorobenzoyl)-2-methylpyridine plays a role in the formation of supramolecular assemblies. In a study by Khalib et al. (2014), the hydrogen-bonded supramolecular association in organic acid-base salts, including compounds related to 4-(2-Chlorobenzoyl)-2-methylpyridine, was explored. These compounds form extensive classical hydrogen bonds and other noncovalent interactions, contributing to the construction of 1D-3D framework structures due to various non-covalent interactions (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Photochemical Properties
The photochemical properties of 4-(2-Chlorobenzoyl)-2-methylpyridine derivatives are notable. Taylor and Kan (1963) investigated the ultraviolet irradiation of 2-aminopyridines and 2-pyridones, which are chemically related, resulting in the formation of photodimers. These studies are significant for understanding the photochemical behavior of similar pyridine compounds (Taylor & Kan, 1963).
Corrosion Inhibition
In the field of corrosion science, derivatives of 4-(2-Chlorobenzoyl)-2-methylpyridine have been examined for their corrosion inhibition properties. Mert et al. (2014) studied the effect of 2-amino-4-methylpyridine, a related compound, on mild steel corrosion, revealing its potential as a corrosion inhibitor (Mert, Yüce, Kardaş, & Yazıcı, 2014).
Electrophoretic Separation Optimization
The optimization of pH in the electrophoretic separation of methylpyridines, including compounds similar to 4-(2-Chlorobenzoyl)-2-methylpyridine, was examined by Wren (1991). This research provides insights into the separation processes of pyridine derivatives in various chemical analyses (Wren, 1991).
Nucleophilicity in Chemical Reactions
Anders, Opitz, and Bauer (1991) studied the N-lithiation of C α -substituted 4-methylpyridines, closely related to 4-(2-Chlorobenzoyl)-2-methylpyridine. Their research highlights the diverse reactivity towards electrophiles, providing valuable information on the nucleophilicity of these compounds in chemical syntheses (Anders, Opitz, & Bauer, 1991).
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJZNWPGDMNGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorobenzoyl)-2-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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